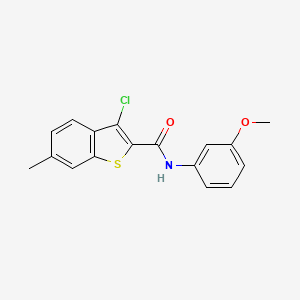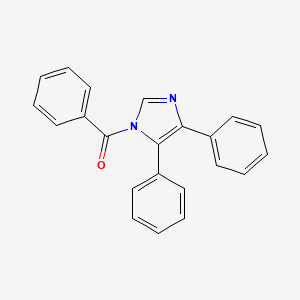![molecular formula C18H18N2O4 B5599339 2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5599339.png)
2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates a three-step synthesis from acetoacetic esters, used for heterocyclic system preparations (Selič, Grdadolnik, & Stanovnik, 1997). This example reflects the complexity and specificity required in synthesizing closely related compounds.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. For example, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid were synthesized and characterized, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration, which influences the compounds' chemical reactivity and physical properties (Baul et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are defined by its functional groups and molecular structure. The reaction of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate to give ketene dithioacetals and ketene-S,N- and N,N-acetals demonstrates the reactivity of such complex molecules (Dölling et al., 1993).
Physical Properties Analysis
The physical properties of organic molecules, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the analysis of monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, provides insight into how specific substitutions affect these properties (Burns & Hagaman, 1993).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are essential for understanding a molecule's behavior in various environments. The synthesis and antimicrobial activity of pyrazoline derivatives highlight how structural modifications can significantly alter chemical properties, including biological activity (Guna et al., 2015).
属性
IUPAC Name |
[2-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)20(3)15-10-8-14(9-11-15)19-18(23)16-6-4-5-7-17(16)24-13(2)22/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZARXJWYRKDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)phenyl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)



![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)


![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5599334.png)